molecular formula C12H18N2O2S B1596086 3-((2-(4-Pyridyl)ethyl)thio)-DL-valine CAS No. 39555-40-3

3-((2-(4-Pyridyl)ethyl)thio)-DL-valine

Cat. No. B1596086
CAS RN: 39555-40-3
M. Wt: 254.35 g/mol
InChI Key: FTTQQYAWBJGECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-(4-Pyridyl)ethyl)thio)-DL-valine is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
The exact mass of the compound 3-((2-(4-Pyridyl)ethyl)thio)-DL-valine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-((2-(4-Pyridyl)ethyl)thio)-DL-valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-(4-Pyridyl)ethyl)thio)-DL-valine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-amino-3-methyl-3-(2-pyridin-4-ylethylsulfanyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(2,10(13)11(15)16)17-8-5-9-3-6-14-7-4-9/h3-4,6-7,10H,5,8,13H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTQQYAWBJGECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960160
Record name 3-{[2-(Pyridin-4-yl)ethyl]sulfanyl}valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(4-Pyridyl)ethyl)thio)-DL-valine

CAS RN

39555-40-3
Record name 3-[[2-(4-Pyridinyl)ethyl]thio]valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39555-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-beta-(4-Pyridylethyl)-DL-penicillamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039555403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[2-(Pyridin-4-yl)ethyl]sulfanyl}valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[2-(4-pyridyl)ethyl]thio]-DL-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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